molecular formula C17H15N3OS B12406141 Neuronotoxicity-IN-1

Neuronotoxicity-IN-1

Cat. No.: B12406141
M. Wt: 309.4 g/mol
InChI Key: UNIHFYPVOQQXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuronotoxicity-IN-1 is a pyridothiazine derivative known for its neuroprotective properties. It acts as an inhibitor of kainic acid neurotoxicity, making it a valuable compound in neurotoxicity research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuronotoxicity-IN-1 involves the formation of a pyridothiazine core. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Generally, the synthesis involves multi-step organic reactions, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Neuronotoxicity-IN-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the pyridothiazine core.

Scientific Research Applications

Neuronotoxicity-IN-1 has several scientific research applications:

    Chemistry: Used as a model compound to study neurotoxicity mechanisms and develop neuroprotective agents.

    Biology: Investigates the effects of neurotoxins on cellular and molecular levels.

    Medicine: Potential therapeutic applications in treating neurodegenerative diseases by inhibiting kainic acid-induced neurotoxicity.

    Industry: Utilized in the development of neuroprotective drugs and chemicals

Mechanism of Action

Neuronotoxicity-IN-1 exerts its effects by inhibiting the neurotoxic action of kainic acid. It interacts with specific molecular targets and pathways involved in neurotoxicity, providing neuroprotection. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Phenolic Compounds: Known for their neuroprotective effects through antioxidant mechanisms.

    Other Pyridothiazine Derivatives: Share structural similarities and neuroprotective properties.

Uniqueness

Neuronotoxicity-IN-1 is unique due to its specific inhibition of kainic acid neurotoxicity, which is not a common feature among other neuroprotective compounds. This specificity makes it a valuable tool in neurotoxicity research and potential therapeutic applications .

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-(4-methyl-N-prop-2-enylanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C17H15N3OS/c1-3-11-20(13-8-6-12(2)7-9-13)17-19-15(21)14-5-4-10-18-16(14)22-17/h3-10H,1,11H2,2H3

InChI Key

UNIHFYPVOQQXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC=C)C2=NC(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

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